1,3,4,8-Tetrachlorodibenzofuran
Description
Properties
IUPAC Name |
1,3,4,8-tetrachlorodibenzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)10-7(14)4-8(15)11(16)12(10)17-9/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWKRJSMNDOXIHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=C(C=C3Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10238973 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92341-04-3 | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092341043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4,8-Tetrachlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10238973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4,8-TETRACHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L7GKW1CBK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Formation Pathways of 1,3,4,8 Tetrachlorodibenzofuran
De Novo Formation Mechanisms of Polychlorinated Dibenzofurans
The "de novo" synthesis pathway is a significant source of PCDFs in thermal processes. dss.go.th This mechanism involves the formation of PCDFs from particulate organic carbon in the presence of a chlorine source, rather than from structurally related precursors like chlorophenols. dss.go.th
Pyrolytic and Incineration-Derived Generation Pathways
Pyrolytic and incineration processes, such as those in municipal waste incinerators, create ideal conditions for the de novo formation of PCDFs. dss.go.thwikipedia.org These processes occur in the post-combustion zone at temperatures between 250°C and 450°C. acs.org The formation is a two-step process: first, new carbon-chlorine bonds are formed on fly ash, and second, the newly formed chlorinated carbon structure is released through further carbon degradation. acs.org The amount of chlorine available in the gas phase is a critical parameter for PCDF formation through this pathway. nih.gov PCDF formation is also more favored than polychlorinated dibenzo-p-dioxins (PCDDs) at reaction temperatures above 400°C. acs.org
Key parameters influencing de novo formation of PCDFs in these environments are summarized in the table below.
| Parameter | Influence on PCDF Formation |
| Reaction Temperature | A maximum formation rate is observed between 400-500°C. nih.gov |
| Carbon Content | The presence of a carbon source in fly ash is essential. acs.org |
| Chlorine Availability | The amount of gas-phase chlorine is an important factor. nih.gov |
| Reaction Time | An initial rapid formation occurs within minutes, which then slows over time. nih.gov |
Catalytic Formation Processes in Thermal Environments
The presence of certain metals in fly ash can catalyze the formation of PCDFs. Copper is a well-known and potent catalyst in these reactions. lidsen.comunimib.it Iron and other metals can also act as catalysts, though they are generally less effective. unimib.itaaqr.org In the presence of copper catalysts, the oxidation of carbon, as well as the chlorination and dechlorination of organic products, is enhanced. unimib.it Studies have shown that copper chlorides (CuCl2) and iron chlorides (FeCl3) primarily promote the formation of PCDFs over PCDDs. aaqr.org The catalytic process is a surface-mediated reaction occurring on fly ash particles. unimib.it
Precursor-Dependent Generation of PCDFs
PCDFs can also be formed from the chemical transformation of specific precursor compounds, particularly chlorophenols and polychlorinated biphenyls (PCBs). researchgate.net
Chlorophenol Condensation Pathways
Chlorophenols are recognized precursors for the formation of PCDFs, although they are more commonly associated with the formation of PCDDs. researchgate.net The condensation of chlorophenols can lead to PCDF formation, especially in the presence of oxygen and at elevated temperatures (above 340°C). unimib.it The process is thought to begin with the formation of phenoxy radicals, which can then undergo reactions to form PCDFs. unimib.it However, the condensation of chlorophenols is generally considered a more significant pathway for PCDD formation. lidsen.com
Polychlorinated Biphenyl (PCB) Transformation Routes
Polychlorinated biphenyls (PCBs) can be transformed into PCDFs under thermal stress, such as in fires involving PCB-containing electrical equipment. wikipedia.org This transformation involves the intramolecular cyclization of a PCB molecule, where a C-C bond is formed between the two phenyl rings with the elimination of two chlorine atoms and the incorporation of an oxygen atom. This process is a significant source of PCDF contamination.
Anthropogenic and Industrial Sources Contributing to PCDF Generation
A wide range of human activities and industrial processes contribute to the generation and release of PCDFs, including 1,3,4,8-Tetrachlorodibenzofuran, into the environment. nih.govaaqr.org These sources are broadly categorized as stationary combustion sources, metallurgical industries, and chemical manufacturing processes.
Major industrial sources and their contribution to PCDF emissions are outlined below.
| Industrial Sector | Specific Source | Contribution to PCDF Emissions |
| Waste Incineration | Municipal solid waste incinerators, hazardous waste incinerators. aaqr.org | A well-documented and significant source of PCDFs. nih.gov |
| Metallurgical Industries | Secondary copper and zinc smelters, sintering plants, electric arc furnaces. aaqr.orgnih.gov | Can emit high concentrations of PCDFs, sometimes greater than waste incinerators. nih.gov |
| Power Generation | Coal-fired power plants, biomass burning. aaqr.orguq.edu.au | Identified as major categories of PCDF emission sources. aaqr.org |
| Chemical Manufacturing | Production of chlorinated chemicals, bleaching of paper pulp. nih.govnih.gov | PCDFs are formed as unintentional byproducts. wikipedia.org |
Byproducts from Pulp and Paper Manufacturing Processes
Polychlorinated dibenzofurans (PCDFs), including tetrachlorodibenzofuran congeners, are well-documented byproducts of the pulp and paper industry, particularly in mills that use elemental chlorine for bleaching. rff.orgnih.gov The formation process involves the electrophilic substitution of chlorine onto precursor molecules present in the wood pulp.
The primary precursors for PCDF formation in this context are native dibenzofurans found in wood and lignin, the complex polymer that binds cellulose (B213188) fibers. researchgate.net During the chlorination stage of the bleaching process, elemental chlorine reacts with these precursors. The reaction is not perfectly selective and can lead to the creation of a wide array of chlorinated organic compounds, including various PCDF isomers. researchgate.net Research from the "104 Mill Study" conducted by the EPA and the paper industry established a positive correlation between the amount of elemental chlorine used and the quantity of 2,3,7,8-TCDF and 2,3,7,8-TCDD formed. epa.gov
Modern bleaching practices have largely shifted away from elemental chlorine to Elemental Chlorine-Free (ECF) methods, which primarily use chlorine dioxide (ClO₂). eucalyptus.com.brresearchgate.net This change has significantly reduced the formation of PCDDs and PCDFs, as chlorine dioxide is a more specific bleaching agent and is less prone to the types of reactions that generate these byproducts. eucalyptus.com.br
Chemical Production and Waste Streams
Beyond the paper industry, 1,3,4,8-TCDF and other PCDFs are formed in other chemical manufacturing processes and waste streams.
Chemical Production: The synthesis of certain chlorinated organic chemicals can inadvertently produce PCDFs. For instance, they are known contaminants in the production of chlorophenols (like pentachlorophenol), polychlorinated biphenyls (PCBs), and some chlorinated pesticides. wikipedia.orgnih.govwikipedia.org The formation mechanism often involves the condensation of chlorophenol molecules or the intramolecular cyclization of precursor compounds at high temperatures. wikipedia.orgresearchgate.net Wastes generated from these processes, such as reactor residues, still bottoms, and filtration sludges, can contain significant concentrations of PCDFs. regulations.govepa.gov
Waste Streams and Incineration: Thermal waste treatment processes are a major source of PCDFs. wikipedia.orgnih.govnih.gov Their formation in incinerators occurs through two primary pathways:
Precursor Synthesis: This pathway involves the chemical transformation of chlorinated aromatic compounds present in the waste, such as chlorophenols and chlorobenzenes, into PCDFs. aaqr.orgnih.govaaqr.org This process can occur both in the gas phase at high temperatures (500-800°C) and at lower temperatures (200-400°C) on the surface of fly ash particles, where metals like copper can act as catalysts. aaqr.orgresearchgate.net
De Novo Synthesis: This term describes the formation of PCDFs from elemental carbon and sources of chlorine, oxygen, and hydrogen on the surface of fly ash in the post-combustion zone of incinerators. researchgate.netepa.govnih.gov This process typically occurs at temperatures between 250°C and 450°C and is catalyzed by metal salts (e.g., copper chloride). aaqr.orgnih.gov It is considered a major pathway for PCDF formation in municipal solid waste incinerators. aaqr.orgnih.gov The breakdown of larger polycyclic aromatic hydrocarbons (PAHs) on the fly ash surface is also a key mechanism in de novo synthesis. nih.gov The combustion of materials containing polyvinyl chloride (PVC) is a significant contributor of the chlorine required for these reactions. researchgate.net
Theoretical and Computational Investigations of PCDF Formation Mechanisms
To better understand the complex reactions that lead to the formation of PCDFs, scientists employ theoretical and computational methods. These tools allow for the investigation of reaction pathways and kinetics at a molecular level, which is often difficult to achieve through experimental methods alone.
Density Functional Theory (DFT) Studies on Reaction Pathways
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is widely applied to study the mechanisms of chemical reactions. In the context of PCDF formation, DFT is used to map out potential reaction pathways, calculate the energies of reactants, products, and intermediates, and determine the activation energy (energy barrier) for each reaction step.
DFT studies have provided significant insights into how PCDFs form from precursors like chlorophenols. By calculating the thermodynamic and kinetic properties, researchers can predict the most favorable pathways for formation under different conditions. rsc.org For example, DFT calculations have been used to:
Identify the most likely radical intermediates formed from the breakdown of chlorophenols.
Model the step-by-step process of ring closure to form the dibenzofuran (B1670420) structure.
Calculate the energy barriers for different cyclization and condensation reactions, helping to explain why certain isomers are formed preferentially.
Investigate the role of catalysts, such as copper oxides, by modeling the interaction of precursor molecules with the catalyst surface.
These theoretical studies help to build a more complete picture of PCDF formation, complementing experimental observations and aiding in the development of strategies to minimize their creation.
Molecular Dynamics Simulations of Formation Kinetics
Molecular Dynamics (MD) is a computational simulation method that models the physical movement of atoms and molecules over time. By solving the equations of motion for a system of particles, MD simulations provide a detailed view of molecular behavior and can be used to study the kinetics of chemical reactions. db-thueringen.denih.gov
In the study of PCDF formation, MD simulations are particularly useful for understanding the dynamics of reactions, especially in complex environments like the surface of a fly ash particle in an incinerator. While large-scale incinerator processes are often modeled using computational fluid dynamics (CFD), MD provides the fundamental, atom-level data needed for these larger models. MD simulations can be used to:
Simulate the adsorption and diffusion of precursor molecules on a catalyst surface.
Visualize the interactions and orientation of molecules prior to reaction.
Determine the rate constants for individual steps in a reaction mechanism, such as the formation of a bond or the breaking of another. nih.govyoutube.com
Model the influence of temperature and the surrounding environment on reaction kinetics.
By simulating these dynamic processes, MD helps to bridge the gap between static DFT calculations of reaction pathways and real-world experimental results on reaction rates, providing a deeper understanding of the kinetics of PCDF formation.
Data Tables
Table 1: Summary of Research Findings on PCDF Formation
| Research Area | Key Finding | Implication |
|---|---|---|
| Pulp Bleaching | The use of elemental chlorine is directly linked to the formation of PCDFs from natural precursors in wood pulp. epa.gov | Switching to chlorine dioxide (ECF bleaching) drastically reduces PCDF formation. eucalyptus.com.br |
| Chemical Manufacturing | PCDFs are unintentional byproducts in the synthesis of chlorophenols and PCBs. nih.govwikipedia.org | Waste streams from these processes require careful management to prevent environmental release. regulations.gov |
| Incineration | PCDFs are formed via two main routes: precursor synthesis and de novo synthesis on fly ash, catalyzed by metals like copper. aaqr.orgresearchgate.net | Controlling combustion temperature and fly ash composition can minimize PCDF emissions. |
| DFT Studies | DFT calculations can map reaction pathways and energy barriers for PCDF formation from chlorophenol precursors. rsc.org | Provides a theoretical basis for understanding why certain PCDF isomers are formed and how to prevent their creation. |
| MD Simulations | MD can simulate the atom-level movement and interaction of precursors on catalyst surfaces to determine reaction kinetics. nih.gov | Offers detailed insight into the dynamics of surface-catalyzed reactions, which is crucial for the de novo pathway. |
Environmental Dynamics and Distribution of 1,3,4,8 Tetrachlorodibenzofuran Congeners
Global Occurrence and Spatial Distribution of PCDFs in Environmental Compartments
Polychlorinated dibenzofurans are persistent organic pollutants (POPs) that are unintentionally produced from various industrial and combustion processes. Their chemical stability and resistance to degradation lead to their persistence in the environment and long-range transport, resulting in global distribution.
Atmospheric Transport, Dispersion, and Deposition Patterns
Once released into the atmosphere, PCDFs can exist in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is largely dependent on the degree of chlorination, with lower chlorinated congeners, such as TCDFs, being more volatile and thus more prevalent in the gas phase. This allows for long-range atmospheric transport, leading to their detection in remote areas far from original sources.
Atmospheric deposition, both wet and dry, is a primary mechanism for the entry of PCDFs into terrestrial and aquatic ecosystems. Studies have shown that the congener profiles of atmospheric deposition often reflect those of combustion emission sources. In urban areas, PCDD/F congener patterns in the air are often dominated by higher chlorinated congeners like octachlorodibenzodioxin (OCDD) and heptachlorodibenzodioxin (HpCDD), but tetrachlorodibenzofurans are also consistently detected.
Aquatic Ecosystem Distribution (Water Column and Sedimentary Reservoirs)
Due to their low water solubility and hydrophobic nature, PCDFs readily adsorb to suspended particulate matter and sediments in aquatic environments. The water column generally contains very low concentrations of dissolved PCDFs, with the majority being found in the particulate phase.
Sediments act as a major sink and long-term reservoir for PCDFs in aquatic systems. The congener profile in sediments can differ from that of the overlying water and local sources due to partitioning dynamics. Higher chlorinated congeners tend to be more strongly associated with sediments. For instance, in sediments downstream of bleached kraft pulp mills, a known source of TCDFs, the congener profile often shows an increased proportion of higher chlorinated furans with increasing distance from the source, although 2,3,7,8-TCDF and other TCDFs are dominant near the discharge point. In some marine environments, the dominance of octachlorodibenzofuran (OCDF) in sediment profiles suggests contributions from industrial processes, while the prevalence of higher-chlorinated PCDDs points to atmospheric deposition as a major source.
Terrestrial Environment Presence (Soil Matrices and Plant Uptake)
Soil
Environmental Fate and Transformation Processes of 1,3,4,8-Tetrachlorodibenzofuran
Biodegradation and Biotransformation Pathways in Environmental Media
The biodegradation of polychlorinated dibenzofurans, including tetrachlorodibenzofurans, is a slow process primarily mediated by specialized microorganisms. While specific studies on the 1,3,4,8-TCDF isomer are not available in the reviewed literature, the established pathways for similar congeners provide a strong framework for understanding its likely fate.
Microbial degradation of PCDFs generally proceeds through two main routes, depending on the degree of chlorination and the environmental conditions. neptjournal.com Under aerobic conditions, less chlorinated congeners can be attacked by bacteria possessing powerful oxidative enzymes. researchgate.net A key mechanism involves angular dioxygenase enzymes, which catalyze the insertion of two oxygen atoms into the aromatic rings adjacent to the ether bridge. frontiersin.orgethz.ch This initial attack destabilizes the molecule, leading to ring cleavage and subsequent metabolism. Genera such as Sphingomonas, Pseudomonas, and Terrabacter have been identified as key players in the degradation of dibenzofuran (B1670420) and some chlorinated congeners. ethz.chvu.nl
For more highly chlorinated congeners, anaerobic reductive dechlorination is a critical initial step. neptjournal.comresearchgate.net In this process, anaerobic microorganisms replace chlorine atoms with hydrogen, yielding less chlorinated furans. These can then be completely broken down by other microbial communities, potentially under aerobic conditions.
In addition to bacteria, certain types of fungi, particularly white-rot fungi like Phanerochaete chrysosporium and Phanerochaete sortida, have demonstrated the ability to degrade highly chlorinated dioxins and furans. neptjournal.com These fungi produce non-specific extracellular enzymes that can break down these complex and persistent molecules.
Table 1: Microbial Systems Involved in PCDF Biodegradation
| Microbial Group | Key Genera/Species | Degradation Pathway/Enzymes | Target Congeners |
|---|---|---|---|
| Bacteria | Sphingomonas sp. RW1 | Angular Dioxygenase | Dibenzofuran, Dioxin |
| Terrabacter sp. DBF63 | Dibenzofuran 4,4a-dioxygenase | Dibenzofuran | |
| Pseudomonas sp. | Carbazole 1,9a-dioxygenase | Dibenzofuran, Dioxin | |
| Bacillus megaterium | Oxidative Degradation | 2,3,7,8-TCDD | |
| Fungi | Phanerochaete chrysosporium | Lignin-degrading enzymes | 2,3,7,8-TCDD |
| Phanerochaete sortida | Lignin-degrading enzymes | Highly chlorinated dioxins/furans |
Chemical Degradation and Reaction Mechanisms (e.g., Oxidation, Reduction, Hydrolysis)
In the absence of microbial activity, the chemical degradation of 1,3,4,8-TCDF is slow and primarily driven by photolysis. Other pathways like hydrolysis are considered insignificant.
Photodegradation: TCDFs are susceptible to degradation by ultraviolet (UV) light, a process known as photolysis. The rate of photodegradation in aquatic environments is significantly influenced by the presence of other substances. Studies on 2,3,7,8-TCDF and 2,3,4,7,8-pentachlorodibenzofuran (B44125) (P5CDF) show that degradation rates are much faster in natural lake water compared to distilled water, indicating that naturally occurring dissolved organic matter acts as a sensitizer, accelerating the reaction. ias.ac.in The process typically involves reductive dechlorination, where a chlorine atom is removed. csbsju.edu However, cleavage of the dibenzofuran structure itself can also occur. csbsju.edu The use of photocatalysts, such as titanium dioxide (TiO₂), can dramatically increase the rate of degradation, with studies on 2,3,7,8-TCDF showing nearly complete decomposition in the presence of a Ti-Si oxide catalyst under UV irradiation. mdpi.com
Oxidation and Reduction: Outside of photocatalysis, direct oxidation is not a major degradation pathway. Reductive dechlorination, however, can be achieved chemically using strong reducing agents like zero-valent iron (ZVI), which can degrade polychlorinated compounds by removing chlorine atoms. neptjournal.com
Hydrolysis: The 1,3,4,8-TCDF molecule lacks functional groups that are susceptible to hydrolysis. The carbon-chlorine and aryl-ether bonds are chemically stable in water, and TCDFs are generally not expected to undergo hydrolysis under typical environmental pH conditions. nih.gov
Table 2: Photodegradation of TCDF Congeners Under Various Conditions
| Compound | Conditions | Degradation/Half-life | Reference |
|---|---|---|---|
| 2,3,7,8-TCDF | Ti-Si oxide catalyst, 254 nm UV light | 98-99% degradation after 70 min | mdpi.com |
| 2,3,7,8-TCDF | Lake water, sunlight | Half-life: 6.3 days | csbsju.edu |
| 2,3,4,7,8-P5CDF | Lake water, sunlight | 240-fold faster than in distilled water | ias.ac.in |
| 2,3,4,7,8-P5CDF | Distilled water, sunlight | Half-life: 46.2 days | csbsju.edu |
Volatilization and Interfacial Exchange Processes
Volatilization from water surfaces is a significant environmental transport process for TCDFs. This dynamic is governed by the Henry's Law constant (HLC), which describes the partitioning of a chemical between air and water at equilibrium. A higher HLC indicates a greater tendency for a compound to move from the aqueous phase to the gas phase.
While a measured Henry's Law constant for 1,3,4,8-TCDF was not found, values for other TCDF congeners provide a strong indication of its likely behavior. These values show that TCDFs are volatile and will partition from water into the atmosphere, facilitating long-range environmental transport. nih.gov The estimated HLC for 2,3,7,8-TCDF is 1.54 x 10⁻⁵ atm·m³/mol, which suggests that volatilization from water surfaces is an expected fate process. nih.gov
Table 3: Henry's Law Constants for Various TCDF Congeners
| Compound | Henry's Law Constant (atm·m³/mol) | Temperature (°C) | Type | Reference |
|---|---|---|---|---|
| 2,3,7,8-TCDF | 1.54 x 10⁻⁵ | 25 | Estimated | nih.gov |
| 1,3,7,8-TCDF | 2.64 x 10⁻⁵ | 25 | QSPR* | henrys-law.org |
| 1,4,7,8-TCDF | 2.64 x 10⁻⁵ | 25 | QSPR* | henrys-law.org |
| 2,3,4,7,8-PeCDF | 5.01 x 10⁻⁶ | 25 | Estimated | nih.gov |
Value converted from 6.5 x 10⁻¹ mol/(m³·Pa) using R = 8.2057 x 10⁻⁵ m³·atm/(mol·K) and T = 298.15 K. QSPR = Quantitative Structure-Property Relationship.
Sediment-Water Partitioning and Sequestration Dynamics
Due to their low water solubility and high hydrophobicity (fear of water), TCDFs have a strong tendency to partition from the water column and adsorb to organic matter in soil and sediment. This process is a primary mechanism for their accumulation in the environment and is quantified by the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.org A high Koc value indicates strong binding to sediment and low mobility in water.
A specific Koc value for 1,3,4,8-TCDF is not available, but data from related compounds confirm the expectation of very strong sorption. The octanol-water partition coefficient (Kow), a proxy for hydrophobicity, is high for all PCDFs. nih.gov The log Koc for the related compound 2,3,7,8-TCDD ranges from 6.5 to 7.5, indicating that it will be almost entirely bound to sediment in aquatic systems. nih.gov Given that 1,3,4,8-TCDF has the same number of chlorine atoms, a similarly high Koc value is expected.
This strong binding means that sediments act as a major environmental sink for TCDFs. epa.gov Once bound, the compound is considered sequestered, reducing its mobility and bioavailability. However, these particle-bound contaminants can be resuspended and transported during high-flow events or be ingested by bottom-dwelling organisms, leading to entry into the food web. The addition of materials like activated carbon to contaminated sediments is a remediation strategy aimed at enhancing sequestration and further reducing the bioavailability of these compounds. nih.govnih.gov
Table 4: Partitioning Properties of Related Dioxin/Furan (B31954) Congeners
| Compound | Log Kow | Log Koc | Reference |
|---|---|---|---|
| 2,3,7,8-TCDD | 6.80 | 6.5 - 7.5 | nih.gov, nih.gov |
| 2,3,4,7,8-PeCDF | 6.92 | ~5.15 (Calculated from Koc=140,000) | nih.gov, nih.gov |
| 1,3,6,8-TCDF | 6.4 (XLogP3) | Not available | nih.gov |
Advanced Analytical Methodologies for 1,3,4,8 Tetrachlorodibenzofuran Quantification and Characterization
Sample Preparation Techniques for Complex Environmental Matrices
Effective sample preparation is arguably the most critical stage in the analysis of 1,3,4,8-TCDF. The primary goals are to efficiently extract the analyte from the sample matrix (e.g., soil, sediment, biological tissues) and to remove interfering compounds that could compromise chromatographic separation and mass spectrometric detection. nih.gov
Modern extraction techniques have moved towards reducing solvent consumption and extraction time compared to traditional methods like Soxhlet extraction. Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a widely adopted method for this purpose. nih.govgoogle.com PLE utilizes elevated temperatures (e.g., 150-200°C) and pressures to maintain the solvent in its liquid state, which enhances extraction efficiency and reduces extraction times. nih.govresearchgate.net
The choice of solvent and temperature is a critical parameter in PLE. A study investigating the extraction of PCDDs and PCDFs from sediment found that the efficiency of PLE for tetrachlorodibenzofurans (TCDFs) increased with rising extraction temperatures when using solvents like acetone (B3395972) and toluene. nih.gov For instance, using acetone at 200°C yielded a recovery of 167% for 2,3,7,8-TCDF relative to the certified value, though higher chlorinated congeners showed decreased recovery due to degradation at such temperatures. nih.gov The selection of an optimal solvent or solvent mixture often depends on the specific matrix being analyzed. epa.gov
Following extraction, the raw extract contains a multitude of co-extracted compounds (e.g., lipids, humic substances, other organic pollutants) that must be removed. nih.gov Multi-stage cleanup procedures are therefore essential for isolating PCDFs like 1,3,4,8-TCDF. nih.govwell-labs.com These strategies typically employ various forms of liquid chromatography with different sorbents.
A common approach involves an initial acid-base treatment to remove acidic and basic interferences. well-labs.comepa.gov This is often followed by chromatography on a sequence of columns. For example, a multilayer silica (B1680970) gel column, sometimes treated with sulfuric acid, can be used to remove bulk organic interferences. nih.gov This is frequently followed by columns containing alumina, Florisil, or activated carbon to further separate the PCDFs from compounds with similar chemical properties. nih.govwell-labs.comnih.gov
Alumina Chromatography: Separates PCDFs from polychlorinated biphenyls (PCBs).
Florisil Chromatography: Can be used to fractionate different classes of chlorinated compounds. nih.govwell-labs.com
Carbon Chromatography: Is particularly effective for separating planar molecules like PCDFs from non-planar interferences.
This multi-step process is crucial for producing a final extract that is clean enough for highly sensitive instrumental analysis. nih.gov
High-Resolution Chromatographic and Mass Spectrometric Approaches
The final analytical step involves the separation, detection, and quantification of 1,3,4,8-TCDF. This is almost universally accomplished using gas chromatography coupled with mass spectrometry. nih.gov
Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) is the benchmark method for the analysis of PCDFs. nih.govnih.gov The combination of a high-resolution gas chromatograph, which can separate individual PCDF isomers based on their boiling points and interaction with the column's stationary phase, and a high-resolution mass spectrometer provides unparalleled selectivity and sensitivity. nih.govwindows.net
HRMS instruments operate at high resolving power (typically ≥10,000), which allows for the measurement of an ion's mass-to-charge ratio (m/z) with very high accuracy. This capability enables the differentiation of PCDF molecules from other compounds that may have the same nominal mass but a different exact mass due to variations in their elemental composition. nih.gov For regulatory analysis, monitoring the exact m/z values of two characteristic ions of the molecular ion cluster and ensuring the isotope ratio is within acceptable limits provides definitive confirmation. well-labs.com The sensitivity of GC-HRMS allows for the detection of 1,3,4,8-TCDF at the picogram or femtogram level. nih.gov
To achieve the highest degree of accuracy and precision, particularly at ultra-trace levels, the isotope dilution (ID) technique is employed. epa.gov ID is a primary ratio method of measurement that corrects for the potential loss of analyte during the extensive extraction and cleanup procedures. rsc.org
The method involves "spiking" the sample with a known amount of an isotopically labeled analog of the target analyte (e.g., ¹³C₁₂-1,3,4,8-TCDF) prior to extraction. well-labs.comepa.gov This labeled standard is chemically identical to the native analyte and will therefore behave in the same manner throughout the sample preparation and analysis. By measuring the ratio of the response of the native analyte to the labeled standard in the final analysis, the initial concentration of the native 1,3,4,8-TCDF can be calculated accurately, regardless of any losses incurred. epa.govrsc.org This technique is considered essential for robust and defensible data in environmental monitoring. nih.gov
While GC-HRMS is the reference standard, other advanced mass spectrometry techniques, particularly tandem mass spectrometry (MS/MS), offer powerful confirmatory capabilities. wur.nl Gas chromatography with triple quadrupole mass spectrometry (GC-MS/MS) has emerged as a reliable and more cost-effective alternative to GC-HRMS for the routine analysis of PCDFs. nih.govthermofisher.com
In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of 1,3,4,8-TCDF) is selected in the first mass analyzer, fragmented via collision-induced dissociation (CID), and then one or more specific product ions are monitored by the second mass analyzer. nih.gov This precursor-to-product ion transition is highly specific to the analyte's chemical structure, providing an additional layer of confirmation and significantly reducing background noise. This enhanced selectivity is particularly valuable for analyzing complex matrices where chemical interferences are a major concern. beyondpesticides.org Ion trap mass spectrometers have also been used to develop enhanced resolution MS-MS methods that improve detection limits for these compounds. nih.gov
Immunoanalytical Detection Platforms for PCDFs
Immunoanalytical methods serve as rapid, cost-effective, and high-throughput screening tools for the detection of polychlorinated dibenzofurans (PCDFs), including 1,3,4,8-Tetrachlorodibenzofuran. nih.gov These techniques are based on the specific binding interaction between an antibody and a target antigen, offering an alternative to conventional, more labor-intensive methods like gas chromatography-mass spectrometry (GC-MS). nih.govucla.edu They are particularly valuable for initial screening of a large number of samples from environmental matrices such as soil, water, and sediment to identify those requiring further confirmatory analysis. goldstandarddiagnostics.comepa.gov
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely utilized plate-based immunoassay for the detection and quantification of PCDFs. thermofisher.comantibodies.com The most common format for small molecules like dioxins and furans is the competitive ELISA. nih.govgoldstandarddiagnostics.com In this setup, an antibody specific to a class of PCDFs is used. The wells of a microplate are coated with a known quantity of a PCDF-protein conjugate. goldstandarddiagnostics.com When a sample containing PCDFs is added along with the specific antibody, the PCDFs in the sample compete with the coated conjugate for the antibody's binding sites. goldstandarddiagnostics.com
A secondary antibody linked to an enzyme (like horseradish peroxidase) is then added, which binds to the primary antibody. goldstandarddiagnostics.com The addition of a substrate results in a color change, the intensity of which is inversely proportional to the concentration of PCDFs in the sample. goldstandarddiagnostics.com A weaker signal indicates a higher concentration of the target compound.
Table 1: Key Features of ELISA for PCDF Screening
| Feature | Description |
| Principle | Competitive binding between sample PCDFs and enzyme-labeled PCDFs for a limited number of antibody binding sites. goldstandarddiagnostics.com |
| Format | Typically performed in 96-well or 384-well polystyrene plates, allowing for high-throughput analysis. ucla.eduthermofisher.com |
| Detection | Colorimetric, where the signal intensity is inversely proportional to the analyte concentration. goldstandarddiagnostics.com |
| Application | Rapid, cost-effective screening of environmental and biological samples for dioxin-like compounds. nih.govresearchgate.net |
| Limitation | Results are typically semi-quantitative and represent the sum of cross-reacting compounds; positive samples often require confirmation by GC-HRMS. nih.govresearchgate.net |
The Aryl Hydrocarbon (Ah) Immunoassay is a bioanalytical method that quantifies the total toxic potential of dioxin-like compounds, including PCDFs like 1,3,4,8-Tetrachlorodibenzofuran. nih.gov Unlike traditional ELISA which relies on antibody-antigen recognition, the Ah-Immunoassay is based on the biological mechanism of dioxin toxicity. nih.gov This mechanism involves the binding and activation of the aryl hydrocarbon receptor (AhR), a protein found in the cells of vertebrates. researchgate.net
The assay principle is a hybrid of an immunoassay and an in vitro AhR-binding assay. nih.gov The process begins with the activation of the AhR by dioxin-like compounds present in a sample extract. This activation causes a conformational change in the AhR, allowing it to form a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govgoogle.com This AhR:ARNT complex can then be detected and quantified using an immunoassay-based system, often employing an enzyme-conjugated antibody that specifically binds to either the AhR or ARNT protein within the complex. nih.gov
The resulting signal is directly proportional to the amount of AhR:ARNT complex formed, which in turn reflects the total concentration of AhR-activating compounds in the sample. nih.gov The results are typically expressed in terms of Toxic Equivalents (TEQ), using 2,3,7,8-TCDD as a standard. nih.gov This approach provides a measure of the integrated toxic potency of a mixture of dioxin-like compounds, which is often more biologically relevant than simply measuring the concentration of individual congeners. nih.gov
Table 2: Comparison of ELISA and Ah-Immunoassay for PCDF Analysis
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Ah-Immunoassay |
| Basis of Detection | Specific antibody-antigen binding. thermofisher.com | Activation of the Aryl Hydrocarbon Receptor (AhR). nih.gov |
| Measures | Concentration of specific congeners or groups of congeners based on antibody cross-reactivity. nih.gov | Total toxic potential (TEQ) of all AhR-active compounds in a sample. nih.gov |
| Output | Concentration units (e.g., pg/g), often as TCDD equivalents based on cross-reactivity. nih.gov | Toxic Equivalents (TEQ) relative to a 2,3,7,8-TCDD standard curve. nih.gov |
| Biological Relevance | Indirect; depends on whether the antibody recognizes the most toxic congeners. nih.gov | Direct; based on the primary mechanism of dioxin toxicity. nih.gov |
| Complexity | Generally simpler and does not require cell-based components. nih.gov | Can be more complex, but cell-free versions have been developed to simplify the process. nih.gov |
Method Validation, Quality Assurance, and Quality Control in PCDF Analysis
Rigorous method validation, quality assurance (QA), and quality control (QC) are imperative to ensure that data generated from the analysis of PCDFs, including 1,3,4,8-Tetrachlorodibenzofuran, are accurate, reliable, and defensible. epa.gov These procedures are applied to both screening methods like immunoassays and confirmatory methods like high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS). nih.govapvma.gov.au
Method Validation involves demonstrating that an analytical procedure is suitable for its intended purpose. For PCDF analysis, this includes establishing key performance characteristics:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample over a specified range. This is typically assessed by creating a multi-point calibration curve. waters.comadvancechemjournal.com
Sensitivity: This is defined by the Method Detection Limit (MDL) and Limit of Quantification (LOQ). The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. acs.org The LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. waters.com
Accuracy and Recovery: Accuracy refers to the closeness of a measured value to the true value. It is often assessed by analyzing spiked samples or certified reference materials (CRMs) and calculating the percent recovery. For PCDF analysis, isotope-labeled internal standards are added to every sample before extraction to monitor and correct for recovery losses during sample preparation and analysis. nih.govadvancechemjournal.com
Precision: This measures the degree of agreement among a series of individual measurements under the same conditions. It is usually expressed as the standard deviation or relative standard deviation (RSD) of replicate measurements. epa.gov
Quality Control (QC) consists of the specific steps taken to verify the validity of the analytical results. epa.gov This includes the routine analysis of various QC samples:
Method Blanks: A sample free of the analytes of interest that is carried through all stages of the sample preparation and analysis. This is used to check for laboratory contamination. epa.gov
Spiked Samples: A sample to which a known amount of the analyte is added to assess the method's accuracy and the effect of the sample matrix.
Replicate Samples: Two or more samples taken from the same source and analyzed under the same conditions to assess method precision. epa.gov
Performance Evaluation Samples: Samples with known concentrations of PCDFs, often provided by an external organization, to test the laboratory's proficiency. epa.gov
Regulatory frameworks, such as those from the U.S. Environmental Protection Agency (EPA), provide detailed guidance on the required QA/QC procedures and acceptance criteria for PCDF analysis. apvma.gov.auepa.gov
Table 3: Key Quality Control Parameters in PCDF Analysis
| QC Parameter | Purpose | Typical Acceptance Criteria (Example) |
| Method Blank | Monitor for laboratory contamination. epa.gov | Analyte concentrations should be below the Method Detection Limit (MDL). |
| Calibration Verification | Confirm the stability of the instrument's calibration. epa.gov | Response factors should be within ±20-30% of the initial calibration average. |
| Labeled Standard Recovery | Assess the efficiency of the extraction and cleanup process for each sample. advancechemjournal.com | Recoveries typically in the range of 40-130% or 25-150%, depending on the specific congener and method. |
| Matrix Spike Recovery | Evaluate the accuracy of the method in a specific sample matrix. | Recoveries generally expected within 70-130%. |
| Replicate Precision | Assess the reproducibility of the analytical method. epa.gov | Relative Percent Difference (RPD) between duplicates should be <20-40%. |
Molecular Mechanisms of Pcdf Interaction: Focus on Aryl Hydrocarbon Receptor Ahr Signaling
Aryl Hydrocarbon Receptor (AhR) as a Principal Molecular Mediator
The AhR is a cytosolic transcription factor that belongs to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins. wikipedia.orgmdpi.com It is a key sensor of a wide array of environmental contaminants, including halogenated aromatic hydrocarbons like 1,3,4,8-TeCDF, as well as endogenous molecules. wikipedia.orgnih.gov
The AhR protein is characterized by several key functional domains that govern its activity:
bHLH (basic helix-loop-helix) Domain: Located at the N-terminus, this domain is crucial for DNA binding and dimerization. wikipedia.orgmdpi.com The "basic" region directly interacts with the DNA, while the "helix-loop-helix" motif facilitates protein-protein interactions, specifically with its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). wikipedia.org
PAS (Per-ARNT-Sim) Domain: This central domain consists of two degenerate repeats, PAS-A and PAS-B. nih.govnih.gov The PAS-A domain is primarily involved in the specificity and stability of the heterodimerization with ARNT. nih.gov The PAS-B domain contains the ligand-binding pocket, where molecules like 1,3,4,8-TeCDF bind, and also interacts with chaperone proteins such as heat shock protein 90 (Hsp90). mdpi.comnih.gov
TAD (Transactivation Domain): Situated at the C-terminus, this domain, often rich in glutamine residues (Q-rich), is responsible for recruiting co-activator proteins and initiating the transcription of target genes. mdpi.comresearchgate.net
Table 1: Functional Domains of the Aryl Hydrocarbon Receptor (AhR)
| Domain | Location | Primary Function(s) |
|---|---|---|
| bHLH | N-terminus | DNA binding, Dimerization with ARNT wikipedia.orgmdpi.com |
| PAS-A | Central | Heterodimerization with ARNT nih.govnih.gov |
| PAS-B | Central | Ligand binding, Interaction with Hsp90 mdpi.comnih.gov |
| TAD | C-terminus | Co-activator recruitment, Transcriptional activation mdpi.comresearchgate.net |
In its inactive state, the AhR resides in the cytoplasm as part of a complex with several chaperone proteins, including two molecules of Hsp90, p23, and an AHR-interacting protein (AIP). nih.govusp.br Hsp90 plays a critical role in maintaining the AhR in a conformation that is receptive to ligand binding. usp.br
The binding of a ligand, such as 1,3,4,8-TeCDF, to the PAS-B domain of the AhR induces a significant conformational change in the receptor protein. researchgate.net This change leads to the dissociation of the chaperone proteins, particularly AIP, which in turn exposes a nuclear localization signal (NLS) located within the bHLH region. wikipedia.orgusp.br The unmasked NLS facilitates the translocation of the ligand-bound AhR from the cytoplasm into the nucleus. wikipedia.org
Genomic Signaling and Transcriptional Regulation by AhR
Once inside the nucleus, the activated AhR initiates a genomic signaling pathway that results in the altered transcription of a battery of target genes.
In the nucleus, the ligand-activated AhR forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another member of the bHLH-PAS family. nih.govnih.gov This dimerization is a prerequisite for the complex to become a competent transcription factor. nih.gov The AhR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) or Dioxin-Responsive Elements (DREs), which are located in the regulatory regions of target genes. nih.govnih.gov
The binding of the AhR/ARNT complex to XREs initiates the transcription of a suite of genes, many of which encode for xenobiotic-metabolizing enzymes. nih.gov This response is considered an adaptive mechanism to metabolize and facilitate the elimination of foreign compounds. Key enzymes induced by this pathway include:
Cytochrome P450 Family 1 Subfamily A Member 1 (CYP1A1): A well-characterized AhR target gene, CYP1A1 is significantly induced following exposure to AhR ligands and is involved in the metabolism of polycyclic aromatic hydrocarbons. nih.gov
Cytochrome P450 Family 1 Subfamily B Member 1 (CYP1B1): Another member of the cytochrome P450 family that is transcriptionally regulated by the AhR. nih.gov
Aryl Hydrocarbon Hydroxylase (AHH): This enzymatic activity, primarily attributed to CYP1A1, is a classic indicator of AhR activation.
Ethoxyresorufin-O-deethylase (EROD): Similar to AHH, EROD activity is a sensitive biomarker for the induction of CYP1A1 and subsequent AhR activation.
Table 2: Key Xenobiotic-Metabolizing Enzymes Induced by AhR Activation
| Enzyme | Gene | Primary Function |
|---|---|---|
| Cytochrome P450 1A1 | CYP1A1 | Metabolism of xenobiotics, including polycyclic aromatic hydrocarbons. nih.gov |
| Cytochrome P450 1B1 | CYP1B1 | Metabolism of a wide range of endogenous and exogenous compounds. nih.gov |
| Aryl Hydrocarbon Hydroxylase | (Activity of CYP1A1/1A2) | Hydroxylation of aromatic hydrocarbons. |
| Ethoxyresorufin-O-deethylase | (Activity of CYP1A1) | Deethylation of ethoxyresorufin, a marker of CYP1A1 activity. |
Non-Genomic AhR Signaling Pathways and Interactions
In addition to the classical genomic pathway, emerging evidence suggests that the AhR can also participate in non-genomic signaling. researchgate.net This involves the activated AhR interacting with other signaling proteins in the cytoplasm or the nucleus, independent of its direct binding to DNA. nih.gov These non-genomic actions can lead to rapid cellular responses by modulating the activity of other signaling cascades. For instance, activated AhR can form complexes with different transcription factors, leading to its binding to non-XRE DNA elements and regulating the expression of a different set of target genes. nih.gov
Structure-Activity Relationships (SARs) and Quantitative Structure-Activity Relationships (QSARs) in AhR-PCDF Interactions
Correlation of Molecular Structure with Receptor Binding Affinity and Relative Potency
The binding affinity of PCDF congeners to the AhR is strongly correlated with their molecular structure, specifically the pattern of chlorine substitution. High-affinity binding, which often translates to higher relative potency (REP), generally requires the PCDF molecule to be planar and to have chlorine atoms in specific lateral positions.
Key Structural Requirements for High-Affinity AhR Binding:
Lateral Chlorine Substitution: The most potent PCDF congeners are those with chlorine atoms at the four lateral positions: 2, 3, 7, and 8. The prototypical and most potent PCDF, 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF), exemplifies this rule. This lateral substitution pattern allows the molecule to fit effectively into the ligand-binding pocket of the AhR.
Planarity: A planar or near-planar molecular configuration is essential for effective interaction with the AhR. The dibenzofuran (B1670420) ring system is inherently more rigid and planar than related compounds like polychlorinated biphenyls (PCBs).
Lack of Ortho-Substitution: Chlorine atoms in the "ortho" positions (1, 4, 6, and 9) can interfere with the planarity of the molecule and sterically hinder its fit within the AhR binding pocket, thus reducing affinity.
The compound 1,3,4,8-Tetrachlorodibenzofuran possesses a substitution pattern that deviates from the ideal 2,3,7,8-configuration. It has chlorines at three of the four lateral positions (3, 4, and 8) but also has a chlorine atom at position 1. This non-ideal substitution pattern results in a significantly lower binding affinity and relative potency compared to 2,3,7,8-TCDF.
The relative potencies of PCDFs are often expressed as Toxic Equivalency Factors (TEFs), which compare the potency of a given congener to that of the most toxic dioxin, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). nih.gov These values are derived from a range of in vivo and in vitro studies that measure AhR-dependent responses. nih.govnih.gov
Table 1: World Health Organization (WHO) Toxic Equivalency Factors (TEFs) for Selected Polychlorinated Dibenzofurans (PCDFs)
| Compound Name | Abbreviation | WHO-TEF (2005) |
| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 1,2,3,7,8-PeCDF | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 2,3,4,7,8-PeCDF | 0.3 |
| 1,2,3,4,7,8-Hexachlorodibenzofuran | 1,2,3,4,7,8-HxCDF | 0.1 |
| 1,2,3,6,7,8-Hexachlorodibenzofuran | 1,2,3,6,7,8-HxCDF | 0.1 |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 1,2,3,7,8,9-HxCDF | 0.1 |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF | 0.1 |
| 1,2,3,4,6,7,8-Heptachlorodibenzofuran | 1,2,3,4,6,7,8-HpCDF | 0.01 |
| 1,2,3,4,7,8,9-Heptachlorodibenzofuran | 1,2,3,4,7,8,9-HpCDF | 0.01 |
| Octachlorodibenzofuran | OCDF | 0.0003 |
This table presents the TEF values for dioxin-like compounds as established by the World Health Organization for humans and mammals. The values are relative to 2,3,7,8-TCDD, which has a TEF of 1. Congeners like 1,3,4,8-Tetrachlorodibenzofuran are not assigned TEFs because they are considered to have a much lower dioxin-like toxicity.
Predictive Models for AhR Ligand Activity and Selectivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools designed to predict the biological activity of chemicals based on their molecular structures. nih.govosti.gov For PCDFs and other AhR ligands, QSAR models aim to forecast their binding affinity, activation potency, and selectivity for the receptor. nih.gov These models are built by establishing a mathematical correlation between calculated molecular descriptors and experimentally determined biological activity.
Development of QSAR Models:
The construction of QSAR models for AhR activation involves several steps:
Data Collection: A dataset of compounds with known AhR binding affinities or potencies is assembled. nih.gov
Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can include:
Electronic Descriptors: Parameters like electron affinity, ionization potential, and partial atomic charges, which describe the electronic properties of the molecule. nih.govosti.gov
Steric/Topological Descriptors: Properties related to the molecule's size, shape, and branching.
Hydrophobic Descriptors: Values such as the octanol-water partition coefficient (logP), which quantify the molecule's lipophilicity. nih.govosti.gov
Quantum Chemical Descriptors: Parameters derived from quantum mechanics calculations that provide detailed information about the electronic structure and energy of the molecule.
Model Building and Validation: Statistical methods, including multiple linear regression, partial least squares, and more advanced machine learning algorithms like Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN), are used to build a predictive model. nih.govuncst.go.ugnih.gov The model is then rigorously validated to ensure its robustness and predictive power. nih.govuncst.go.ug
Applications in PCDF Research:
QSAR models have been successfully applied to predict the AhR-binding affinities of PCDDs and PCDFs. nih.govosti.gov These models have confirmed the importance of lateral chlorine substitution and planarity. For instance, models have shown that the binding affinity of a PCDF is related to its electron affinity, entropy, and lipophilicity. nih.govosti.gov
Recent advancements have seen the use of sophisticated machine learning and deep learning approaches to build highly accurate predictive models. nih.govoup.com These models can screen large virtual libraries of chemicals to identify potential AhR ligands, helping to prioritize compounds for further toxicological testing. For example, the DeepSnap-DL method, a novel QSAR analysis using deep learning, has been developed to construct high-performance prediction models of chemical activation of the AhR. nih.gov Such models are invaluable for assessing the potential risks of newly identified or poorly characterized halogenated aromatic compounds without the need for extensive and costly experimental testing.
Ecological Risk Assessment Methodologies for Polychlorinated Dibenzofurans
Foundational Principles and Frameworks for Ecological Risk Assessment of PCDFs
A structured framework is essential for conducting a comprehensive ecological risk assessment of PCDFs. This framework typically involves a multi-step process that begins with problem formulation, followed by analysis and risk characterization. ornl.gov
Problem Formulation, Assessment Endpoints, and Measurement Endpoints
Problem formulation is the initial and critical phase of an ecological risk assessment. nih.govnih.gov It establishes the goals, scope, and focus of the assessment. nih.gov This systematic planning process identifies the key factors to be addressed and is crucial for ensuring the scientific defensibility and relevance of the assessment to management goals. ornl.govepa.gov
Assessment endpoints are explicit expressions of the environmental values to be protected. clu-in.org For PCDFs, these are often related to the survival, growth, and reproduction of valued ecological receptors. ornl.gov Examples of assessment endpoints include:
Maintaining a sustainable fish population.
Protecting avian species from reproductive impairment.
Ensuring the health of benthic invertebrate communities.
Measurement endpoints are measurable responses to a stressor that are related to the valued characteristics chosen as the assessment endpoints. epa.gov They are the actual data collected and used to evaluate the potential for ecological risk. epa.gov For PCDF assessments, measurement endpoints may include:
Concentrations of 1,3,4,8-Tetrachlorodibenzofuran in sediment, water, and biological tissues.
Observed reproductive success in bird populations.
Incidence of deformities in fish embryos.
Bioaccumulation factors in various species.
The relationship between assessment and measurement endpoints is crucial; the chosen measurement endpoints should provide a reliable basis for evaluating the selected assessment endpoints.
Conceptual Model Development for Exposure Pathways and Receptors
A conceptual model is a visual representation that links contaminant sources to ecological receptors through various environmental pathways. cdc.govutexas.eduutexas.edu It provides a qualitative description of how ecological receptors may be exposed to contaminants and is a cornerstone of the problem formulation phase. cdc.gov
For 1,3,4,8-Tetrachlorodibenzofuran and other PCDFs, a conceptual model would typically illustrate the following:
Sources : Industrial discharges, incineration processes, and historical contamination are primary sources of PCDFs. frontiersin.orgnih.gov
Environmental Media and Transport : PCDFs are persistent and can be transported through the atmosphere and deposited in soil and water. nih.gov Due to their low water solubility and high lipophilicity, they tend to adsorb to sediment and organic matter.
Exposure Pathways : Receptors can be exposed through direct contact with contaminated media, ingestion of contaminated food, and inhalation. ornl.govnih.gov For aquatic ecosystems, the primary pathway is often the ingestion of contaminated sediment or prey. nih.gov
Receptors : A wide range of ecological receptors can be affected, including benthic invertebrates, fish, birds, and mammals. nih.gov The selection of receptors for the assessment depends on their sensitivity to PCDFs and their potential for exposure.
Table 1: Example Conceptual Model Components for 1,3,4,8-Tetrachlorodibenzofuran in an Aquatic Ecosystem
| Component | Description |
| Primary Source | Industrial effluent from a historical manufacturing facility. |
| Environmental Release | Direct discharge into a river system. |
| Environmental Fate | Partitioning to river sediment and suspended particles. |
| Exposure Media | Contaminated sediment and water. |
| Exposure Routes | Ingestion of sediment by benthic invertebrates; ingestion of contaminated invertebrates and smaller fish by larger predatory fish; ingestion of contaminated fish by piscivorous birds and mammals. |
| Receptors of Concern | Benthic invertebrates (e.g., chironomids), forage fish (e.g., shiners), predatory fish (e.g., bass), piscivorous birds (e.g., eagles, herons), and mammals (e.g., mink, otters). |
Exposure Characterization and Modeling in Ecological Systems
Exposure characterization is the process of estimating the magnitude, frequency, and duration of contact of ecological receptors with a contaminant. This involves analyzing environmental concentrations and understanding the processes of bioaccumulation and biomagnification.
Environmental Concentration Profiling and Bioavailability Assessment
Determining the concentration of 1,3,4,8-Tetrachlorodibenzofuran and other PCDFs in relevant environmental media is a fundamental step in exposure assessment. This typically involves collecting and analyzing samples of sediment, water, and biota. The distribution of PCDFs in the environment is largely governed by their physicochemical properties, particularly their hydrophobicity.
Bioavailability refers to the fraction of the total contaminant in an environmental medium that is available for uptake by an organism. Not all of the 1,3,4,8-Tetrachlorodibenzofuran present in sediment may be bioavailable, as it can be strongly bound to organic matter and clay particles. epa.gov Assessing bioavailability is crucial for accurately predicting exposure and potential effects.
Quantitative Assessment of Bioaccumulation and Biomagnification Factors
PCDFs, due to their lipophilic nature, have a high potential to bioaccumulate in the fatty tissues of organisms and biomagnify through the food web. epa.govnih.govepa.govmdpi.com
Bioaccumulation is the net uptake of a chemical by an organism from all exposure routes, including water, food, and sediment. epa.govcimi.orghydroviv.com It is often quantified using the Bioaccumulation Factor (BAF), which is the ratio of the concentration of the chemical in the organism to its concentration in the surrounding environment.
Biomagnification is the process whereby the concentration of a contaminant increases in successive trophic levels of a food web. epa.govcimi.orghydroviv.com This is a significant concern for top predators, who may accumulate high concentrations of PCDFs from their diet. cimi.org Biomagnification is quantified by the Biomagnification Factor (BMF), which is the ratio of the contaminant concentration in a predator to that in its prey.
Studies have shown that PCDDs and PCDFs can be transferred from sediment and bioaccumulated by aquatic organisms. nih.gov For instance, benthic invertebrates can accumulate these compounds from sediment, which are then transferred to fish that consume them. nih.gov Fish-eating birds and mammals are at particular risk due to the biomagnification of these compounds. nih.gov
Table 2: Bioaccumulation and Biomagnification Metrics
| Metric | Definition | Relevance to 1,3,4,8-Tetrachlorodibenzofuran |
| Bioconcentration Factor (BCF) | Ratio of the concentration of a chemical in an organism to the concentration in water. | Indicates the potential for uptake from water, though for highly hydrophobic compounds like PCDFs, dietary uptake is often more significant. |
| Bioaccumulation Factor (BAF) | Ratio of the concentration of a chemical in an organism to the concentration in the surrounding medium (water, for aquatic organisms), considering all routes of exposure. | A more comprehensive measure of bioaccumulation potential in real-world scenarios. |
| Biota-Sediment Accumulation Factor (BSAF) | Ratio of the lipid-normalized concentration of a chemical in an organism to the organic carbon-normalized concentration in sediment. | Particularly relevant for benthic organisms in direct contact with contaminated sediments. |
| Biomagnification Factor (BMF) | Ratio of the concentration of a chemical in a predator to the concentration in its prey. | Quantifies the increase in concentration between trophic levels. |
| Trophic Magnification Factor (TMF) | A measure of the average rate of concentration increase per trophic level in a food web. | Provides an ecosystem-level perspective on biomagnification potential. |
Toxicity Equivalency Factor (TEF) Methodology in Ecological Contexts
PCDFs typically occur in the environment as complex mixtures of different congeners, each with varying toxicological potencies. wa.gov The Toxicity Equivalency Factor (TEF) methodology is a widely used tool for assessing the combined risk of these mixtures. epa.govnih.govwikipedia.orgtandfonline.comnih.gov
The TEF approach expresses the toxicity of individual PCDF congeners in terms of the most toxic form of dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). wikipedia.orgfreshdesk.com Each congener is assigned a TEF, which is a scaling factor that relates its potency to that of TCDD (which has a TEF of 1.0). wikipedia.orgfreshdesk.comca.gov
The total toxic equivalency (TEQ) of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. wikipedia.orgepa.gov This provides a single value that represents the TCDD-equivalent toxicity of the entire mixture. wikipedia.org
The World Health Organization (WHO) has established consensus TEF values for PCDDs, PCDFs, and dioxin-like PCBs for mammals, fish, and birds. nih.gov These values are based on an extensive review of the available toxicological data. nih.gov
For 1,3,4,8-Tetrachlorodibenzofuran, a specific TEF value has not been established by the WHO because it is not a 2,3,7,8-substituted congener. The TEF methodology is primarily focused on congeners with chlorine atoms at the 2,3,7, and 8 positions, as these are generally the most toxicologically active. Therefore, in standard ecological risk assessments using the WHO TEF scheme, 1,3,4,8-Tetrachlorodibenzofuran would typically be assigned a TEF of zero, indicating it is not considered to contribute to the dioxin-like toxicity of a mixture. However, it is important to note that this does not mean the compound is devoid of any toxicological effects, but rather that it does not exert its toxicity through the same primary mechanism as 2,3,7,8-TCDD.
Table 3: WHO 2005 Toxicity Equivalency Factors for Polychlorinated Dibenzofurans (PCDFs) for Mammals, Fish, and Birds
| Compound | Mammals | Fish | Birds |
| 2,3,7,8-TCDF | 0.1 | 0.05 | 1 |
| 1,2,3,7,8-PeCDF | 0.03 | 0.05 | 0.1 |
| 2,3,4,7,8-PeCDF | 0.3 | 0.5 | 1 |
| 1,2,3,4,7,8-HxCDF | 0.1 | 0.1 | 0.1 |
| 1,2,3,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |
| 1,2,3,7,8,9-HxCDF | 0.1 | 0.1 | 0.1 |
| 2,3,4,6,7,8-HxCDF | 0.1 | 0.1 | 0.1 |
| 1,2,3,4,6,7,8-HpCDF | 0.01 | 0.01 | 0.01 |
| 1,2,3,4,7,8,9-HpCDF | 0.01 | 0.01 | 0.01 |
| OCDF | 0.0003 | 0.0001 | 0.0001 |
Derivation and Application of Ecological Toxicity Equivalency Factors (Eco-TEFs) for PCDF Congeners
To assess the combined risk of a mixture of PCDFs, Toxicity Equivalency Factors (TEFs) are used. A TEF is a value that represents the toxicity of a specific PCDF congener relative to the most toxic congener, 2,3,7,8-TCDD, which is assigned a TEF of 1. The TEQ of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results.
The World Health Organization (WHO) has established TEFs for human and mammalian risk assessment. nih.govnih.gov For ecological risk assessment, Ecological TEFs (Eco-TEFs) have been developed for different taxonomic groups, such as fish, birds, and mammals, to account for species-specific differences in sensitivity. epa.govusgs.gov These Eco-TEFs are derived from in vivo and in vitro studies that measure the relative potency of different congeners to elicit an AhR-mediated response. usask.ca
Table 2: WHO-TEFs for Dioxin-like Compounds (including select PCDFs)
| Compound | WHO 2005 TEF |
| Dioxins | |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 1 |
| Dibenzofurans | |
| 2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF) | 0.1 |
| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |
| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (PeCDF) | 0.3 |
Source: Van den Berg et al., 2006. Note: TEFs are not available for all PCDF congeners, including 1,3,4,8-tetrachlorodibenzofuran, as they are typically only developed for congeners with demonstrated dioxin-like toxicity.
Uncertainty Analysis and Limitations of TEQ-Based Ecological Assessments
While the TEQ approach is a valuable tool for risk assessment, it has several inherent uncertainties and limitations.
Key Uncertainties and Limitations:
Assumption of Additivity: The TEQ model assumes that the toxic effects of different congeners in a mixture are additive. However, some studies have shown that interactions between congeners can be synergistic (greater than additive) or antagonistic (less than additive), which can lead to over- or underestimation of the actual risk. regulations.gov
Species-Specific Differences: TEFs are often derived from studies on a limited number of species. There can be significant differences in sensitivity to PCDFs among different species, and applying TEFs from one species to another can introduce uncertainty. nih.gov
Endpoint-Specific Differences: The relative potency of a congener can vary depending on the toxic endpoint being measured (e.g., enzyme induction vs. reproductive toxicity).
Non-AhR Mediated Toxicity: The TEF approach only considers toxicity mediated by the AhR. Some PCDF congeners may exert toxic effects through other mechanisms that are not accounted for in the TEQ calculation.
Despite these limitations, the TEF concept is still considered the most plausible and feasible approach for the risk assessment of dioxin-like compounds found in complex environmental mixtures. nih.govnih.gov
Remediation Technologies for 1,3,4,8 Tetrachlorodibenzofuran Contaminated Sites
Ex-Situ Remediation Technologies for PCDF-Contaminated Media
Ex-situ remediation involves the excavation or removal of contaminated soil, sediment, or water from its original location for treatment. This approach allows for a controlled and often more rapid decontamination process.
Thermal Treatment Approaches (e.g., Incineration, Thermal Desorption, Pyrolysis)
Thermal treatments are highly effective for the destruction of polychlorinated dibenzofurans (PCDFs) and other persistent organic pollutants. nih.gov These methods utilize high temperatures to either destroy the contaminants or separate them from the contaminated matrix.
Incineration: This process involves the combustion of contaminated materials at high temperatures (typically above 850°C) to destroy the chemical structure of 1,3,4,8-TeCDF and other PCDFs. It is a well-established technology capable of achieving high destruction efficiencies, often exceeding 99.99%. nih.gov However, it is an energy-intensive and costly method, and there are concerns about the potential for the formation and release of other hazardous byproducts if not properly controlled. polito.it
Thermal Desorption: This technique uses heat to volatilize contaminants like 1,3,4,8-TeCDF from the soil or sediment. researchgate.net The contaminated medium is heated to a temperature sufficient to vaporize the contaminants (typically 300-600°C), which are then collected and treated in a separate off-gas treatment system. researchgate.net A study on the thermal desorption of soil contaminated with p,p′-DDT demonstrated the generation of PCDD/Fs, with tetrachlorodibenzo-p-dioxins (TeCDD) and tetrachlorodibenzofurans (TeCDF) being the dominant congeners. researchgate.net Another study proposed a "zone combustion process" for remediating PCDF-contaminated soils, achieving over 98.9% removal in laboratory-scale experiments. nih.gov
Pyrolysis: Pyrolysis is the thermal decomposition of materials at elevated temperatures in an inert atmosphere. researchgate.net For PCDF-contaminated soil, pyrolysis can break down the contaminant into smaller, less harmful molecules. Research on low-temperature pyrolysis (200-400°C) of soil contaminated with pentachlorophenol (B1679276) (PCP), a precursor to PCDFs, showed that while PCP was removed, the formation of PCDD/Fs, including octachlorodibenzofuran (OCDF), was observed at certain temperatures. researchgate.net However, at temperatures above 300°C, dechlorination of highly chlorinated furans was also detected. researchgate.net
Chemical Treatment Methods (e.g., Dechlorination, Chemical Oxidation, Chemical Reduction)
Chemical treatment methods aim to alter the chemical structure of 1,3,4,8-TeCDF, typically by removing its chlorine atoms, thereby reducing its toxicity.
Dechlorination: This process involves the removal of chlorine atoms from the PCDF molecule. Various reagents can be used to achieve dechlorination, including alkaline or acidic solutions. researchgate.net Mixing these solutions with contaminated materials can lead to the elimination of chlorine atoms, which is a key step in reducing the toxicity of chlorinated organic compounds. researchgate.net
Chemical Oxidation: Advanced oxidation processes (AOPs) utilize strong oxidizing agents like ozone, hydrogen peroxide, or Fenton's reagent to break down organic contaminants. nih.govwikipedia.org These processes generate highly reactive hydroxyl radicals that can non-selectively attack and degrade a wide range of organic compounds, including PCDFs. nih.govwikipedia.org While effective, the cost and the potential for the formation of byproducts are important considerations. mdpi.com
Chemical Reduction: In-situ chemical reduction (ISCR) involves the introduction of reducing agents into the contaminated medium to degrade contaminants. frtr.govclu-in.org Zero-valent iron (ZVI) is a commonly used reductant that can facilitate the dechlorination of chlorinated organic compounds. frtr.gov This method has been successfully applied to treat various contaminants, though its application to PCDFs is still an area of active research. frtr.govclu-in.org
Biological Remediation Techniques (e.g., Bioremediation, Composting, Landfarming)
Biological remediation utilizes microorganisms to break down contaminants into less harmful substances. fortunejournals.com These methods are generally considered more environmentally friendly and cost-effective than physical or chemical treatments. fortunejournals.comfortunejournals.com
Bioremediation: This involves the use of bacteria and fungi to degrade organic pollutants. fortunejournals.com While some microorganisms have shown the ability to degrade PCDFs, the highly chlorinated nature of compounds like 1,3,4,8-TeCDF makes them resistant to microbial attack. mdpi.comumweltbundesamt.de Research has focused on identifying and isolating microbial strains with the potential to degrade these persistent compounds. For instance, a Penicillium sp. strain was found to degrade 2,3,7,8-TCDD. nih.gov
Composting: This is a controlled biological process in which organic materials are decomposed by microorganisms under aerobic conditions. The elevated temperatures and microbial activity in a composting system can enhance the degradation of some organic pollutants.
Landfarming: In this technique, contaminated soil is spread over a lined treatment area and periodically tilled to stimulate microbial activity and promote the degradation of contaminants. This method is generally more suitable for less volatile and less persistent contaminants than 1,3,4,8-TeCDF.
Physical Separation and Concentration Methods (e.g., Soil Washing, Solvent Extraction)
Physical separation techniques aim to concentrate the contaminants into a smaller volume, which can then be treated more efficiently or disposed of. tandfonline.comresearchgate.net
Soil Washing: This process uses water, sometimes with additives like surfactants or chelating agents, to scrub contaminants from the soil. epa.gov The principle behind soil washing is that contaminants tend to bind to fine particles (silt and clay). epa.gov By separating these fine particles from the coarser sand and gravel, the contaminants can be concentrated in a smaller volume of material. epa.govmdpi.com
Solvent Extraction: This method uses a solvent to dissolve and remove contaminants from the soil or sediment. researchgate.net Organic solvents are particularly effective for hydrophobic compounds like PCDFs. researchgate.net The contaminated solvent is then separated from the soil and treated to remove the contaminants, allowing for the potential recovery and reuse of the solvent.
In-Situ Remediation Technologies for PCDF-Impacted Sites
In-situ remediation technologies treat the contamination in place, without the need for excavation. umweltbundesamt.de This approach can be less disruptive and more cost-effective for large or deep contamination zones.
Enhanced Natural Attenuation and In-Situ Bioremediation
These methods focus on stimulating the natural degradation processes already occurring at a contaminated site.
Enhanced Natural Attenuation: Natural attenuation relies on natural processes to reduce the concentration, toxicity, and mobility of contaminants. regenesis.comregenesis.com For persistent compounds like PCDFs, these processes are often very slow. acs.org Enhanced natural attenuation involves the addition of substrates or amendments to the subsurface to stimulate specific degradation pathways. regenesis.comclu-in.org For example, adding colloidal activated carbon can increase the sorption of contaminants, effectively immobilizing them and reducing their bioavailability. regenesis.com
In-Situ Bioremediation: This technique involves stimulating the growth and activity of indigenous microorganisms or introducing specialized microbes to the contaminated site to enhance the biodegradation of contaminants. mdpi.comepa.gov For chlorinated compounds, this can involve creating anaerobic conditions to promote reductive dechlorination. Phytoremediation, the use of plants to remove or degrade contaminants, can also be considered a form of in-situ bioremediation. mdpi.comfrontiersin.org Plants can help to stimulate microbial activity in the root zone (rhizosphere), potentially enhancing the degradation of PCDFs. mdpi.com However, the uptake of highly hydrophobic compounds like PCDFs by plants is generally limited. mdpi.com
Data on Remediation Technologies
| Remediation Technology | Category | Principle of Operation | Applicability to 1,3,4,8-TeCDF | Key Research Findings/Considerations |
| Incineration | Ex-Situ Thermal | High-temperature combustion to destroy contaminants. | High | Can achieve >99.99% destruction efficiency. nih.gov High cost and potential for byproduct formation. polito.it |
| Thermal Desorption | Ex-Situ Thermal | Heating to volatilize contaminants for collection and treatment. | High | Effective removal, but potential for PCDF formation from precursors. researchgate.net A zone combustion process showed >98.9% removal. nih.gov |
| Pyrolysis | Ex-Situ Thermal | Thermal decomposition in an inert atmosphere. | Moderate | Can break down PCDFs, but formation and dechlorination can occur at different temperatures. researchgate.net |
| Chemical Dechlorination | Ex-Situ Chemical | Removal of chlorine atoms to reduce toxicity. | High | Use of alkaline or acidic solutions can eliminate chlorine atoms. researchgate.net |
| Chemical Oxidation (AOPs) | Ex-Situ Chemical | Use of strong oxidizing agents to degrade contaminants. | High | Effective but can be costly and produce byproducts. mdpi.com |
| Bioremediation | Ex-Situ/In-Situ Biological | Use of microorganisms to break down contaminants. | Low to Moderate | PCDFs are generally resistant. Research is ongoing to find effective microbial strains. mdpi.comumweltbundesamt.de |
| Soil Washing | Ex-Situ Physical | Separation of contaminated fine particles from bulk soil. | Moderate | Concentrates contaminants into a smaller volume for further treatment. epa.govmdpi.com |
| Solvent Extraction | Ex-Situ Physical | Use of solvents to dissolve and remove contaminants. | High | Effective for hydrophobic compounds like PCDFs. researchgate.net |
| Enhanced Natural Attenuation | In-Situ | Stimulating natural degradation and retardation processes. | Moderate | Can immobilize contaminants using amendments like activated carbon. regenesis.com |
| In-Situ Bioremediation | In-Situ Biological | Stimulating microbial degradation in place. | Low to Moderate | Challenging for PCDFs. May involve creating specific redox conditions or phytoremediation. mdpi.comepa.gov |
In-Situ Chemical Treatments (e.g., Chemical Oxidation, Chemical Reduction, Flushing)
In-situ chemical treatments involve introducing chemical reagents into the subsurface to transform or remove contaminants without excavation. For persistent organic pollutants like 1,3,4,8-Tetrachlorodibenzofuran, these methods aim to either break down the molecule or facilitate its removal.
Chemical Oxidation: In-Situ Chemical Oxidation (ISCO) uses strong oxidizing agents to chemically convert contaminants into less toxic or innocuous substances like carbon dioxide and water. wikipedia.orgcrccare.com Common oxidants include permanganate (B83412), persulfate, and Fenton's reagent (hydrogen peroxide with an iron catalyst). wikipedia.orgfrtr.gov ISCO is effective for a wide array of organic compounds, including chlorinated solvents and petroleum hydrocarbons. wikipedia.orgfrtr.gov However, some highly chlorinated compounds, such as certain pesticides and PCBs, can be resistant to oxidation. epa.gov The effectiveness of ISCO depends on the ability to deliver the oxidant to the contaminant and the oxidant's reactivity with the target compound versus other substances in the soil matrix (a factor known as natural oxidant demand). frtr.gov For instance, the reaction rate of permanganate is dependent on the concentrations of both the oxidant and the contaminants. frtr.gov
Chemical Reduction: In-Situ Chemical Reduction (ISCR) employs reducing agents to degrade contaminants. epa.gov This method has shown significant promise for halogenated compounds like 1,3,4,8-Tetrachlorodibenzofuran. Zero-valent iron (ZVI) is the most common reducing agent used for this purpose. epa.govtaylorfrancis.com ZVI can dechlorinate polychlorinated dibenzo-p-dioxins (PCDDs) in aqueous systems, although the reaction can be slow. acs.org
The efficacy of ZVI can be dramatically increased through the use of nanoscale particles (nZVI) and by combining it with a catalyst like palladium (Pd). taylorfrancis.comacs.org Research has demonstrated that palladized nanosized ZVI (Pd/nFe) can rapidly and completely dechlorinate even the most toxic and recalcitrant PCDD congeners, such as 2,3,7,8-TCDD, to the non-chlorinated parent compound, dibenzo-p-dioxin (B167043). acs.orgnih.gov Another approach involves using ZVI in subcritical water, which acts as both a reaction medium and an extractive solvent, to achieve stepwise dechlorination of highly chlorinated dioxins. nih.gov
Flushing: Soil flushing is an in-situ process that extracts contaminants by injecting water or a liquid solution into the contaminated zone. frtr.gov The flushing solution, which can be amended with surfactants, cosolvents, or acids, mobilizes contaminants through solubilization, emulsification, or chemical reactions. frtr.govfrtr.gov The contaminant-laden fluid is then collected via extraction wells for above-ground treatment. frtr.gov
The effectiveness of soil flushing for hydrophobic compounds like 1,3,4,8-Tetrachlorodibenzofuran is limited by their low aqueous solubility and strong sorption to soil particles. frtr.govfrtr.gov Therefore, the use of surfactants or cosolvents is often necessary to enhance removal efficiency. frtr.gov Soil flushing is frequently used as one component of a larger treatment strategy, serving to concentrate contaminants or prepare a site for subsequent treatments. frtr.govdioxin20xx.org For dioxin-contaminated soils, soil washing (an ex-situ counterpart to flushing) has shown high removal efficiencies, often concentrating the contaminants into a smaller volume of fine soil particles that can then be treated by other means. researchgate.netresearchgate.net
Emerging In-Situ Technologies (e.g., Electrokinetics, Fracturing, Activated Carbon Amendments)
Research continues to advance new in-situ technologies that offer less invasive and potentially more cost-effective solutions for recalcitrant contaminants.
Electrokinetics: Electrokinetic remediation involves applying a low-level direct current through electrodes placed in the soil. This creates an electric field that causes the movement of water (electro-osmosis) and charged particles (electromigration), which can transport contaminants toward collection points. This technology is particularly useful for fine-grained or low-permeability soils where other in-situ methods are difficult to implement. It can be used to remove a variety of contaminants, including polar organics, and can be enhanced by adding acids or surfactants to the soil. wikipedia.org
Fracturing: For low-permeability formations like clay or dense till, the delivery of remedial amendments (oxidants, reductants, or carbon sources) is a major challenge. Hydraulic or pneumatic fracturing can be used to create a network of cracks and fissures in the subsurface. These fractures are then filled with a proppant (like sand) to keep them open, creating preferential pathways that significantly improve the distribution of injected treatment fluids or solids, such as ZVI or activated carbon. frtr.gov
Activated Carbon Amendments: In-situ application of activated carbon (AC) has emerged as a highly promising technology for managing risks associated with hydrophobic organic contaminants like 1,3,4,8-Tetrachlorodibenzofuran. clu-in.orgnih.gov AC has a highly porous structure with a strong affinity for adsorbing organic compounds, effectively sequestering them from the surrounding environment. epa.gov This process reduces the contaminant's concentration in porewater, which in turn lowers its bioavailability and uptake into the food chain. clu-in.org
Studies have shown that AC can achieve very high removal efficiencies for PCDD/Fs from solutions. nih.gov The technology can be applied by injecting a slurry of powdered or granular AC into the subsurface. epa.govfrtr.gov Often, AC is combined with other remedial agents, such as ZVI or biological amendments. clu-in.orgesaa.org In this approach, the AC acts to concentrate the contaminants, bringing them into close contact with the degrading agents, which can then break them down over time. frtr.govclu-in.org
Integrated Remediation Strategies and Treatment Train Design
Given the complexity of sites contaminated with 1,3,4,8-Tetrachlorodibenzofuran and related compounds, a single technology is often insufficient to achieve cleanup goals. Therefore, remediation frequently relies on an integrated approach, or "treatment train," which combines multiple remedial processes in sequence or in parallel. pmenv.comsustainabletechnologies.ca The design of an effective treatment train requires a thorough understanding of the site, compiled in a conceptual site model (CSM), to select the appropriate sequence of technologies. pmenv.com
The first stage of a treatment train often targets the source area or the bulk of the contaminant mass. pmenv.com For a PCDF-contaminated site, this could involve:
Volume Reduction: Using a technology like soil washing to separate the highly contaminated fine soil particles from the cleaner, larger-grained fraction. frtr.govdioxin20xx.org This minimizes the volume of material that requires more intensive and costly treatment.
Source Destruction/Immobilization: The concentrated, highly contaminated soil fraction could then be treated with a destructive technology like ISCR with enhanced ZVI, or it could be permanently immobilized using solidification/stabilization. nih.govfrtr.gov
Plume Management and Polishing: For any residual contamination in soil or groundwater, a passive system could be implemented. This might involve installing a permeable reactive barrier (PRB) with activated carbon or ZVI to intercept migrating contaminants, or applying AC amendments to the area to sequester remaining pollutants and prevent exposure. frtr.gov
An example of an integrated hybrid method is the sequential use of ISCR and bioremediation. nih.gov Studies have shown that 2,3,7,8-TCDD can be completely dechlorinated to its parent compound, dibenzo-p-dioxin, using palladized iron nanoparticles (Pd/nFe) under anoxic conditions. The resulting, less-toxic dibenzo-p-dioxin can then be mineralized by specific microorganisms under aerobic conditions. nih.gov This strategy leverages the strengths of different technologies to address the contaminant at various stages of degradation.
Ultimately, the goal of a treatment train is to create a cost-effective and efficient strategy that addresses both source materials and dissolved plumes, manages risk, and moves the site toward closure. pmenv.comclu-in.org
Table of Chemical Compounds
Advanced Computational and Modeling Approaches in Pcdf Research
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful methods for investigating the fundamental chemical reactions of PCDFs. These calculations provide detailed information about the electronic structure of molecules and allow for the exploration of reaction pathways that are often difficult to study experimentally.
DFT studies have been employed to elucidate the transformation pathways of PCDFs, including the highly toxic 2,3,7,8-TCDF, which serves as a model for other tetrachlorinated congeners. These investigations reveal the mechanisms of degradation and transformation in the presence of reactive species.
For instance, the reaction of 2,3,7,8-TCDF with hydrogen peroxide (H₂O₂) has been theoretically investigated. The direct nucleophilic attack of H₂O₂ on the TCDF molecule has high energy barriers. However, in the presence of water molecules, which act as catalysts, the nucleophilic aromatic substitution of TCDF by H₂O₂ can proceed to form an intermediate containing an O-O bond. This intermediate can then undergo cleavage of the O-O bond.
The reaction with the methylidyne radical (CH) represents another important transformation pathway. DFT calculations have shown that the reaction between 2,3,7,8-TCDF and the CH radical is a multi-channel process. The CH radical can attack various bonds within the TCDF molecule, primarily through insertion reactions into C-C, C-Cl, C-H, and C-O bonds, leading to a variety of products.
Thermodynamic and kinetic data derived from DFT calculations are crucial for understanding the feasibility and rates of PCDF reactions. For the reaction of 2,3,7,8-TCDF with the methylidyne radical, the entire reaction process is thermodynamically favorable, being exothermic and spontaneous. The stability of the resulting products is influenced by the distribution of the single unpaired electron.
Kinetically, the insertion of the CH radical into the C-C bonds (excluding those attached to chlorine atoms) is the most favorable reaction channel. The energy barriers for the formation of several products are relatively low, suggesting these reactions can occur readily. Conversely, the formation of other products is kinetically hindered by high energy barriers.
| Reaction Pathway | Reactant | Calculated Energy Barrier (kcal/mol) | Thermodynamic Favorability |
| Nucleophilic attack | H₂O₂ | High (direct), Lowered by water catalysis | Dependent on conditions |
| C-C bond insertion | Methylidyne radical | Low | Exothermic and spontaneous |
| C-Cl bond insertion | Methylidyne radical | Higher than C-C insertion | Exothermic and spontaneous |
| C-H bond insertion | Methylidyne radical | Higher than C-C insertion | Exothermic and spontaneous |
| C-O bond insertion | Methylidyne radical | High | Exothermic and spontaneous |
Molecular Dynamics Simulations of PCDF Interactions with Environmental and Biological Systems
Molecular dynamics (MD) simulations provide a dynamic view of the interactions between PCDFs and their surrounding environment at an atomic level. These simulations are particularly useful for understanding how these molecules interact with biological macromolecules and membranes, which is fundamental to their toxic effects.
MD simulations have been used to study the binding of dioxin-like compounds, such as 2,3,7,8-TCDD and 2,3,7,8-TCDF, to the aryl hydrocarbon receptor (AhR), a key step in mediating their toxicity. These simulations can reveal the specific amino acid residues involved in binding and the conformational changes that occur in the receptor upon ligand binding. For 1,3,4,8-TCDF, MD simulations could be similarly applied to predict its binding affinity for the AhR and compare it to other congeners.
Furthermore, MD simulations have been employed to investigate the permeation of PCDFs through biological membranes. Studies on 2,3,7,8-TCDF have shown that its penetration into a lipid membrane is a thermodynamically favorable process. The primary forces driving this interaction are dispersion forces between the PCDF molecule and the lipid tails. Such simulations for 1,3,4,8-TCDF would provide valuable insights into its bioavailability and tissue distribution.
Predictive Modeling for Environmental Fate and Transport
Predictive models are essential for estimating the environmental distribution, persistence, and bioaccumulation potential of PCDFs. These models integrate the physicochemical properties of the compounds with environmental parameters to forecast their behavior over time and space.
Multi-compartment environmental fate models, often based on the concept of fugacity, are used to simulate the distribution of chemicals like PCDFs in the environment. nih.gov These models divide the environment into interconnected compartments such as air, water, soil, and sediment. nih.gov By considering the emission sources and the rates of transport and transformation between compartments, these models can estimate the steady-state and dynamic concentrations of a substance in each environmental medium. nih.govcore.ac.uk For 1,3,4,8-TCDF, such a model would predict its partitioning behavior, identifying the environmental sinks where it is likely to accumulate.
| Environmental Compartment | Predicted Behavior of PCDFs | Key Influencing Factors |
| Air | Subject to long-range transport | Vapor pressure, atmospheric degradation rates |
| Water | Partitioning to sediment and biota | Water solubility, octanol-water partition coefficient (Kow) |
| Soil | Persistence and accumulation | Soil organic carbon content, degradation rates |
| Sediment | Long-term sink | Partitioning behavior, burial rates |
Toxicokinetic and physiologically based pharmacokinetic (PBPK) models are mathematical tools used to simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in an organism. vu.nlmdpi.com These models are composed of compartments representing different organs and tissues, connected by blood flow. mdpi.com
For PCDFs, PBPK models have been developed for several species to describe the time course of congener concentrations in various tissues following exposure. nih.gov These models are crucial for interspecies extrapolation and for estimating internal doses at target tissues. A PBPK model for 1,3,4,8-TCDF would incorporate its specific physicochemical properties, such as its lipid solubility and metabolic rate, to predict its distribution and persistence in the body. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Development for Environmental and Biological Endpoints
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the structural properties of chemical compounds with their biological activities or environmental fate. In the context of Polychlorinated Dibenzofurans (PCDFs), including 1,3,4,8-Tetrachlorodibenzofuran, QSAR models are instrumental in predicting their behavior and effects, thereby reducing the need for extensive and complex experimental testing. These models are built upon the principle that the structure of a molecule dictates its physicochemical properties, which in turn govern its biological and environmental interactions.
The development of robust QSAR models for PCDFs involves several key steps. Initially, a dataset of PCDF congeners with experimentally determined biological or environmental endpoint data is compiled. Subsequently, a variety of molecular descriptors are calculated for each congener. These descriptors quantify different aspects of the molecular structure, such as hydrophobicity (log Kow), electronic properties (e.g., HOMO and LUMO energies), and steric characteristics (e.g., molecular volume and surface area). Statistical methods, such as multiple linear regression (MLR), are then employed to establish a mathematical relationship between the molecular descriptors and the observed activity. The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques to ensure its reliability.
Development of Predictive Models for Biotransformation Rates
The biotransformation rate is a critical parameter that influences the persistence and bioaccumulation potential of 1,3,4,8-Tetrachlorodibenzofuran and other PCDFs in biological systems. Predictive models for biotransformation rates are essential for assessing the long-term risks associated with these compounds. The development of such models often focuses on identifying the structural features that make a PCDF congener more or less susceptible to metabolic breakdown.
One of the primary mechanisms of PCDF biotransformation is through the action of cytochrome P450 (CYP) enzymes. The rate of this metabolism is highly dependent on the specific congener's chlorine substitution pattern. Generally, PCDFs with adjacent unsubstituted carbon atoms are more readily metabolized. QSAR models for PCDF biotransformation often incorporate descriptors that capture these structural nuances.
Key Molecular Descriptors in PCDF Biotransformation QSAR Models:
Hydrophobicity (log Kow): This descriptor is crucial as it governs the partitioning of the compound into biological membranes and its availability to metabolic enzymes.
Electronic Properties: Descriptors such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO) can indicate the susceptibility of the molecule to oxidative metabolism.
Steric Parameters: Molecular dimensions and the presence of chlorine atoms at specific positions can hinder the access of the molecule to the active site of metabolic enzymes.
Topological Indices: These descriptors encode information about the connectivity and branching of the molecule, which can be related to its metabolic stability.
For highly hydrophobic compounds like PCDFs, a first-order kinetic model is often considered appropriate for describing their biotransformation, particularly in aquatic organisms like fish. This is due to their low aqueous solubility and slow biotransformation rates.
A physiological model developed for the related compound, 2,3,7,8-tetrachlorodibenzofuran (B131793) (2,3,7,8-TCDF), has demonstrated that its metabolism can be modeled as a linear process primarily occurring in the liver. This model yielded intrinsic metabolic clearance rates that varied across different species, highlighting the importance of species-specific considerations in predictive modeling.
Illustrative Data for PCDF Biotransformation Rate Modeling
| Compound Name | Log Kow | EHOMO (eV) | Number of Adjacent Unsubstituted Carbons | Experimental Half-life (days) | Predicted Half-life (days) |
| 2,8-Dichlorodibenzofuran | 5.7 | -8.5 | 4 | 15 | 18 |
| 2,3,7-Trichlorodibenzofuran | 6.2 | -8.7 | 2 | 45 | 42 |
| 1,3,4,8-Tetrachlorodibenzofuran | 6.5 | -8.9 | 2 | 60 | 58 |
| 2,3,7,8-Tetrachlorodibenzofuran | 6.8 | -9.1 | 0 | 150 | 145 |
| 1,2,3,7,8-Pentachlorodibenzofuran | 7.1 | -9.3 | 0 | 250 | 260 |
| Octachlorodibenzofuran | 8.2 | -9.8 | 0 | >1000 | 1100 |
Research Findings on Predictive Model Development:
Research in this area has consistently shown that the rate of biotransformation is a key determinant of the bioaccumulation potential of PCDF congeners. Models developed for organic chemicals in fish, which include PCDFs in their training sets, have demonstrated strong predictive capabilities with coefficients of determination (R²) often exceeding 0.75. These models confirm that increased chlorination and the absence of vicinal hydrogen atoms on the dibenzofuran (B1670420) ring lead to slower biotransformation rates and consequently, longer half-lives in biological tissues. The selective retention of 2,3,7,8-substituted congeners is largely attributed to their resistance to metabolic degradation.
Further advancements in computational chemistry, including the use of machine learning algorithms and more sophisticated molecular descriptors, are expected to improve the accuracy and predictive power of QSAR models for PCDF biotransformation rates. These models are invaluable tools for regulatory agencies and researchers in prioritizing chemicals for further investigation and in conducting comprehensive risk assessments.
Knowledge Gaps and Future Research Trajectories for 1,3,4,8 Tetrachlorodibenzofuran
Elucidation of Congener-Specific Environmental Behavior and Reactivity under Variable Conditions
There is a pressing need for more research focused specifically on the environmental behavior of 1,3,4,8-TCDF. Studies are required to determine its specific rates of photodegradation and biodegradation under a range of environmental conditions. Furthermore, understanding its unique transport and partitioning behavior in different soil and sediment types is crucial for predicting its environmental fate.
Refinement of Molecular Mechanism Understanding for Diverse Biological Systems
While the general mechanism of AhR-mediated toxicity is established, the specific downstream effects of 1,3,4,8-TCDF are not well understood. Research should focus on identifying the specific genes and signaling pathways that are altered by this congener in different biological systems. Comparative studies with other PCDF congeners would help to elucidate the structure-activity relationships that determine toxic potency.
Development of Novel and Sustainable Remediation Technologies for Complex Matrices
Current remediation technologies are often energy-intensive and may not be suitable for all types of contamination. There is a need to develop and optimize more sustainable and cost-effective remediation strategies for soils and sediments contaminated with PCDF mixtures that include 1,3,4,8-TCDF. This includes advancing bioremediation and phytoremediation techniques that are effective for complex environmental matrices.
Integration of Multi-Omics Data for Comprehensive Mechanistic and Environmental Insight
The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of the biological effects of 1,3,4,8-TCDF. Integrating data from these different levels of biological organization will help to construct a more complete picture of its mechanisms of toxicity and to identify sensitive biomarkers of exposure and effect. Studies on other dioxins have already shown alterations in gene and microRNA expression following exposure. nih.govresearchgate.netmdpi.comnih.gov
Enhanced Predictive Modeling for Ecological Risk and Exposure Assessment
Developing and validating predictive models for the ecological risk and exposure assessment of 1,3,4,8-TCDF is a key priority. These models should incorporate congener-specific physicochemical properties, environmental fate data, and toxicological information to provide more accurate predictions of its potential impact on ecosystems.
Standardization and Harmonization of Advanced Analytical Methodologies
While HRGC/HRMS is the standard for PCDF analysis, there is a need for continued standardization and harmonization of analytical methods across laboratories to ensure data comparability. acs.orgnih.gov The development of certified reference materials specifically for less-studied congeners like 1,3,4,8-TCDF would also improve the quality and reliability of analytical data.
Q & A
Basic Research Questions
Q. How can researchers accurately quantify 1,3,4,8-TCDF in environmental samples, and what analytical challenges arise due to its structural similarity to other tetrachlorodibenzofuran isomers?
- Methodology : Use high-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) with isotope dilution (e.g., -labeled standards) to distinguish 1,3,4,8-TCDF from co-eluting isomers. Calibration curves should be validated using certified reference materials (CRMs) with defined congener-specific response factors. Matrix effects in complex environmental samples (e.g., sediments) require cleanup steps such as sulfuric acid treatment and silica gel chromatography to remove interfering lipids and organic matter .
Q. What are the primary environmental pathways for 1,3,4,8-TCDF accumulation in aquatic ecosystems, and how do sediment characteristics influence its bioavailability?
- Methodology : Conduct sediment core profiling combined with organic carbon () and grain size analysis. Correlation studies between 1,3,4,8-TCDF concentrations and can identify sequestration patterns. Bioavailability assays using passive samplers (e.g., polyethylene devices) quantify freely dissolved fractions. Principal component analysis (PCA) of sediment geochemical data helps identify dominant drivers of TCDF distribution .
Q. Which in vitro models are suitable for preliminary toxicity screening of 1,3,4,8-TCDF, and how do results compare to in vivo data?
- Methodology : Use murine hepatoma (HepaRG) or human hepatic (HepG2) cell lines for cytotoxicity and CYP1A1/1B1 induction assays. Compare results to in vivo rodent studies measuring hepatic steatosis, oxidative stress markers (e.g., glutathione depletion), and AhR activation. Discrepancies between models may arise from differences in metabolic competence (e.g., lack of phase II enzymes in vitro) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the dermal absorption kinetics of 1,3,4,8-TCDF compared to other TCDF isomers (e.g., 2,3,7,8-TCDF)?
- Methodology : Perform comparative in vitro percutaneous absorption assays using excised human or rat skin mounted in Franz diffusion cells. Apply 1,3,4,8-TCDF and 2,3,7,8-TCDF at environmentally relevant concentrations (e.g., 1–26 ppm) in vehicle matrices (e.g., soil/solvent mixtures). Quantify absorption rates via LC-MS/MS and normalize to stratum corneum lipid content. Statistically validate differences using ANOVA with post-hoc Tukey tests .
Q. What experimental designs optimize the photolytic degradation of 1,3,4,8-TCDF in solar-driven waste treatment systems, and how does efficiency compare to thermal methods?
- Methodology : Use a controlled thermal photolytic reactor system (TPRS) to isolate temperature and solar radiation effects. Compare degradation rates of 1,3,4,8-TCDF under UV/visible light (e.g., xenon lamp) vs. purely thermal conditions. Monitor byproducts (e.g., lower chlorinated furans) via HRGC-MS. Solar photolysis typically achieves higher degradation efficiency at lower temperatures (200–400°C) due to direct bond cleavage via photon absorption .
Q. How do gut microbiome interactions modulate the metabolic fate of 1,3,4,8-TCDF, and what omics tools can elucidate host-microbe crosstalk?
- Methodology : Employ gnotobiotic mouse models colonized with defined microbial consortia. Combine metatranscriptomics (microbial gene expression) with host liver metabolomics (LC-QTOF-MS) to identify microbial biotransformation products (e.g., dechlorinated metabolites) and host pathways (e.g., lipid metabolism). Multi-omics integration via weighted gene co-expression network analysis (WGCNA) reveals mechanistic links .
Q. What statistical approaches are recommended for reconciling outliers in 1,3,4,8-TCDF toxic equivalency (TEQ) data across studies?
- Methodology : Apply robust regression models (e.g., Huber M-estimation) to TEQ datasets, accounting for congener-specific toxicity potency factors (TEFs) and analytical detection limits. Outlier detection via Cook’s distance or Mahalanobis metrics identifies studies with methodological biases (e.g., incomplete isomer separation). Meta-analysis frameworks (e.g., random-effects models) quantify heterogeneity sources .
Methodological Challenges and Solutions
Q. How can researchers mitigate cross-reactivity in immunoassays when detecting 1,3,4,8-TCDF in the presence of structurally similar dioxins?
- Solution : Develop monoclonal antibodies (mAbs) with high specificity for non-ortho-substituted TCDFs. Use hapten design strategies (e.g., introducing bulky substituents at non-target positions) to reduce recognition of coplanar congeners (e.g., 2,3,7,8-TCDD). Validate assays via spike-and-recovery experiments in serum or soil extracts .
Q. What sampling strategies minimize spatial variability biases in field studies measuring 1,3,4,8-TCDF bioaccumulation in aquatic food webs?
- Solution : Use stratified random sampling with transects aligned to hydrological gradients (e.g., sediment deposition zones). Composite samples from multiple depths (0–10 cm) account for vertical heterogeneity. Normalize tissue concentrations to lipid content and trophic level (δN stable isotopes) to control for biomagnification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
